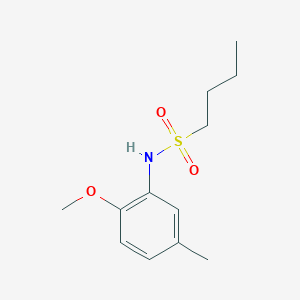
2-(1-isobutyl-3-oxo-2-piperazinyl)-N-methyl-N-(8-quinolinylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-isobutyl-3-oxo-2-piperazinyl)-N-methyl-N-(8-quinolinylmethyl)acetamide, commonly known as IQA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. IQA is a member of the piperazine family of compounds and has been shown to have a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.
Applications De Recherche Scientifique
IQA has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research involves the compound's anti-cancer properties. Studies have shown that IQA can inhibit the growth of a variety of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, IQA has been shown to have anti-inflammatory and anti-viral properties, making it a potential candidate for the treatment of a variety of diseases.
Mécanisme D'action
The mechanism of action of IQA is not fully understood, but studies have suggested that the compound may act by inhibiting the activity of enzymes involved in cell proliferation and survival. Additionally, IQA has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
Studies have shown that IQA can have a variety of biochemical and physiological effects. For example, IQA has been shown to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of inflammatory compounds. Additionally, IQA has been shown to reduce the levels of reactive oxygen species, which can damage cells and contribute to the development of diseases such as cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of IQA is its versatility in scientific research. The compound has been shown to have a wide range of biological activities, making it a potential candidate for the treatment of a variety of diseases. Additionally, IQA is relatively easy to synthesize and can be produced in large quantities. However, one of the limitations of IQA research is the lack of information about its toxicity and potential side effects. Further studies are needed to determine the safety of IQA for use in humans.
Orientations Futures
There are many potential future directions for IQA research. One area of interest is the development of IQA derivatives with improved biological activity and reduced toxicity. Additionally, studies are needed to determine the optimal dosages and administration methods for IQA in various disease models. Finally, further studies are needed to understand the mechanism of action of IQA and its potential interactions with other compounds.
Conclusion
In conclusion, IQA is a synthetic compound with a wide range of potential applications in scientific research. The compound has been shown to have anti-cancer, anti-inflammatory, and anti-viral properties, making it a potential candidate for the treatment of a variety of diseases. While further research is needed to determine the safety and efficacy of IQA, the compound's versatility and potential make it an exciting area of research for the future.
Méthodes De Synthèse
The synthesis of IQA involves the reaction of 2-(1-isobutyl-3-oxo-2-piperazinyl)acetic acid with N-methyl-8-quinolinemethanamine. The reaction is typically carried out in a solvent such as dimethylformamide or dimethyl sulfoxide and requires the use of a coupling reagent such as N,N'-dicyclohexylcarbodiimide. The resulting product is typically purified using column chromatography and characterized using spectroscopic techniques such as nuclear magnetic resonance and mass spectrometry.
Propriétés
IUPAC Name |
N-methyl-2-[1-(2-methylpropyl)-3-oxopiperazin-2-yl]-N-(quinolin-8-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2/c1-15(2)13-25-11-10-23-21(27)18(25)12-19(26)24(3)14-17-7-4-6-16-8-5-9-22-20(16)17/h4-9,15,18H,10-14H2,1-3H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYNPGNQWMYEUHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCNC(=O)C1CC(=O)N(C)CC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{[2-(dimethylamino)pyridin-3-yl]methyl}-6-methoxyindane-5-carboxamide](/img/structure/B5400352.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5400365.png)
![3,5,7-trimethyl-2-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}-1H-indole](/img/structure/B5400368.png)


![N-[2-hydroxy-1-(hydroxymethyl)ethyl]-5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B5400403.png)

![6-{2-[3-(benzyloxy)phenyl]vinyl}-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5400416.png)
![4-{[3-(3-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-1,9-dimethyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5400435.png)
![3-[2-(isopropylamino)-2-oxoethyl]-N-(2-methoxyethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5400440.png)
![3-(1-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1H-imidazol-2-yl)benzonitrile](/img/structure/B5400444.png)
![ethyl 2-(5-chloro-2-hydroxybenzylidene)-5-(3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5400456.png)
![N-ethyl-N-isopropyl-2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetamide](/img/structure/B5400460.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-N'-(2-methylphenyl)urea](/img/structure/B5400477.png)
